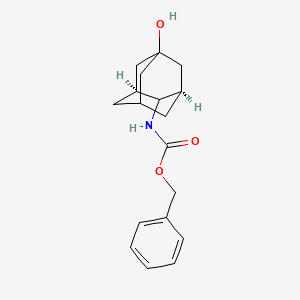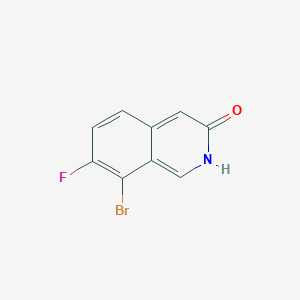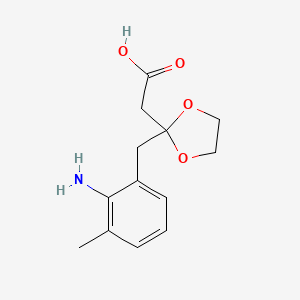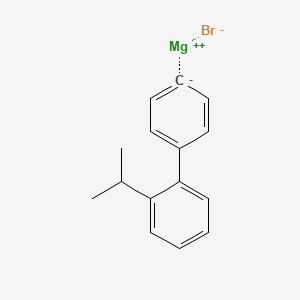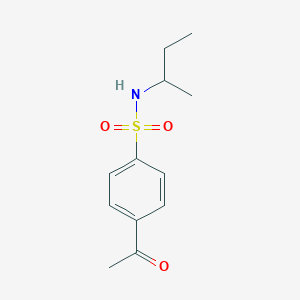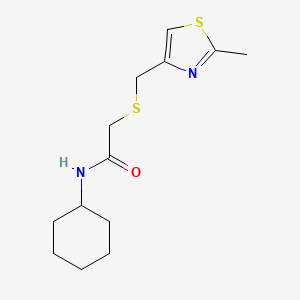![molecular formula C12H14BrFOZn B14890132 4-[(Cyclopentyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14890132.png)
4-[(Cyclopentyloxy)methyl]-3-fluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Cyclopentyloxy)methyl]-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the field of synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-[(Cyclopentyloxy)methyl]-3-fluorophenylzinc bromide typically involves the reaction of 4-[(Cyclopentyloxy)methyl]-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
- Dissolution of 4-[(Cyclopentyloxy)methyl]-3-fluorophenyl bromide in THF.
- Addition of zinc powder or zinc bromide to the solution.
- Stirring the mixture at a controlled temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Cyclopentyloxy)methyl]-3-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and other organometallic compounds.
Conditions: These reactions are typically carried out under inert atmospheres, at controlled temperatures, and in the presence of suitable solvents like THF.
Major Products
The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
4-[(Cyclopentyloxy)methyl]-3-fluorophenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biological molecules for research purposes.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(Cyclopentyloxy)methyl]-3-fluorophenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and cross-coupling, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(Cyclopentyloxy)methyl]-3-fluorophenylmagnesium bromide: Another organometallic compound with similar reactivity but different metal center.
4-[(Cyclopentyloxy)methyl]-3-fluorophenylboronic acid: Used in similar coupling reactions but with different reactivity and conditions.
Uniqueness
4-[(Cyclopentyloxy)methyl]-3-fluorophenylzinc bromide is unique due to its specific reactivity and stability in THF. It offers distinct advantages in certain synthetic applications, particularly in forming carbon-carbon bonds with high precision and yield.
Propriétés
Formule moléculaire |
C12H14BrFOZn |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-(cyclopentyloxymethyl)-2-fluorobenzene-4-ide |
InChI |
InChI=1S/C12H14FO.BrH.Zn/c13-12-8-4-1-5-10(12)9-14-11-6-2-3-7-11;;/h1,5,8,11H,2-3,6-7,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
UCTDJHCCRONTRT-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(C1)OCC2=C(C=[C-]C=C2)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


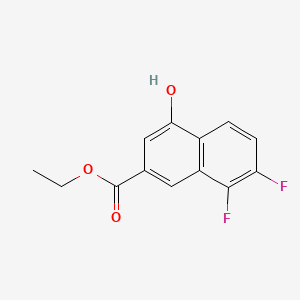
![2-Cyclohexyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-ol](/img/structure/B14890052.png)
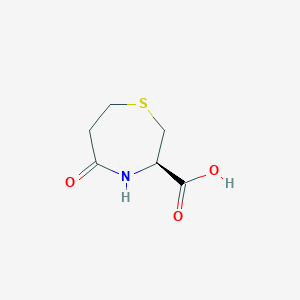
![Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-](/img/structure/B14890062.png)
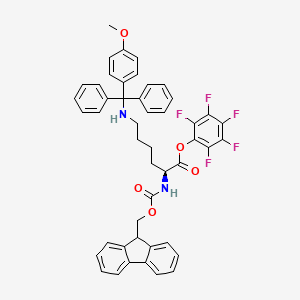
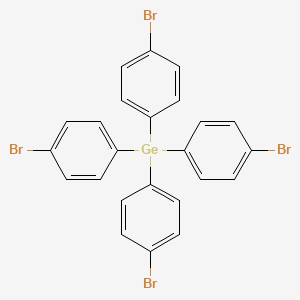

![3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B14890096.png)
